N-(2-AMINOETHYL)-3-CHLOROANILINE
Description
Contextualization within Aniline (B41778) and Ethyleneamine Chemistry
N-(2-AMINOETHYL)-3-CHLOROANILINE is a derivative of two fundamental classes of organic compounds: aniline and ethyleneamine. Aniline and its derivatives are aromatic amines that serve as crucial intermediates in the production of a wide range of industrial products, including dyes, pigments, pharmaceuticals, and polymers. ontosight.airesearchgate.net The presence of the amino group on the benzene (B151609) ring makes these compounds reactive towards various chemical modifications. researchgate.net The chloro-substituent on the aniline ring of this compound further influences its reactivity and properties.
Ethylenediamine (B42938), the simplest ethyleneamine, is a colorless liquid with an ammonia-like odor and is a widely utilized building block in chemical synthesis. wikipedia.org Its key feature is the presence of two amino groups, which allows it to react with a variety of other chemicals to form a diverse range of derivatives, including chelating agents and heterocyclic compounds like imidazolidines. wikipedia.org this compound combines the aromatic nature of aniline with the aliphatic diamine character of ethyleneamine, resulting in a molecule with a unique set of chemical properties and potential applications.
Significance as a Unique Bifunctional Building Block
The structure of this compound features two distinct reactive sites: the primary and secondary amino groups of the ethylenediamine moiety and the aromatic ring of the 3-chloroaniline (B41212) portion. This bifunctionality makes it a valuable building block in organic synthesis. The two amino groups can participate in reactions to form heterocycles, polymers, and other complex structures. The presence of two amine groups has been shown to enhance catalytic activity in certain reactions, such as Knoevenagel condensation. mdpi.com
The 3-chloroaniline part of the molecule also offers multiple avenues for chemical modification. The chlorine atom can be replaced through nucleophilic aromatic substitution reactions, and the aromatic ring itself can undergo electrophilic substitution. This dual reactivity allows for the construction of diverse molecular frameworks, making this compound a versatile tool for chemists.
Overview of Research Trajectories and Academic Relevance
Research involving this compound and related compounds has been directed towards their application in various fields. For instance, aniline derivatives are integral to the synthesis of certain medications, including analgesics and antihistamines. ontosight.ai Specifically, 3-chloroaniline is used in the synthesis of ligands for serotonin (B10506) receptors for potential obesity treatment and in the development of novel COX-2 inhibitors. atamanchemicals.comchemicalbook.com
The study of such bifunctional molecules contributes to the broader understanding of structure-activity relationships and the development of new synthetic methodologies. The academic relevance of this compound lies in its potential to act as a scaffold for creating novel compounds with specific biological or material properties.
Interactive Data Tables
Chemical and Physical Properties of this compound and its Precursors
| Property | This compound Hydrochloride | 3-Chloroaniline | Ethylenediamine |
| IUPAC Name | N'-(3-chlorophenyl)ethane-1,2-diamine;hydrochloride | 3-chloroaniline | Ethane-1,2-diamine |
| Molecular Formula | C8H12Cl2N2 | C6H6ClN | C2H8N2 |
| Molecular Weight | 207.10 g/mol smolecule.com | 127.57 g/mol nih.govsigmaaldrich.com | 136.19 g/mol nih.gov |
| Appearance | - | Colorless to light amber liquid nih.gov | Colorless liquid with an ammonia-like odor wikipedia.org |
| Melting Point | - | -11 to -9 °C sigmaaldrich.com | - |
| Boiling Point | - | 95-96 °C at 11 mmHg sigmaaldrich.com | - |
| Density | - | 1.206 g/mL at 25 °C sigmaaldrich.com | - |
| CAS Number | - | 108-42-9 sigmaaldrich.com | 107-15-3 wikipedia.org |
Properties
CAS No. |
14088-83-6 |
|---|---|
Molecular Formula |
C8H11ClN2 |
Molecular Weight |
170.6 |
Purity |
93 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to N 2 Aminoethyl 3 Chloroaniline
Established Synthetic Routes and Reaction Pathways
The synthesis of N-(2-AMINOETHYL)-3-CHLOROANILINE can be achieved through several well-established chemical transformations. These methods typically involve the formation of a carbon-nitrogen bond between a 3-chloroaniline (B41212) moiety and a two-carbon aminoethyl group.
Reductive Amination Strategies
Reductive amination is a versatile and widely used method for forming amine linkages that avoids the common problem of over-alkylation. masterorganicchemistry.com This process involves two main stages: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. libretexts.orgyoutube.com
For the synthesis of this compound, a plausible reductive amination pathway would involve the reaction of 3-chloroaniline with an appropriately protected aminoacetaldehyde, such as N-Boc-2-aminoacetaldehyde. The initial reaction forms a Schiff base (imine), which is then reduced in situ. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce imines in the presence of carbonyl groups. masterorganicchemistry.com The use of NaBH(OAc)₃ is often preferred to avoid the potential toxicity associated with cyanide byproducts. masterorganicchemistry.com The reaction is typically catalyzed by a mild acid. Following the reduction, the protecting group (e.g., Boc) on the terminal amine is removed under acidic conditions to yield the final product.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting aldehyde in addition to the imine. masterorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines over carbonyls. masterorganicchemistry.comlibretexts.org | Toxic cyanide waste stream. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Selective, non-toxic byproducts, effective. masterorganicchemistry.com | More expensive than other options. |
| Catalytic Hydrogenation (H₂/Catalyst) | "Green" method, high yields. | May require high pressure; catalyst can be expensive. |
Amidation and Subsequent Reduction Protocols
Another robust strategy involves the acylation of 3-chloroaniline to form an amide, which is subsequently reduced to the desired ethylamine (B1201723) linkage. This method provides a stable intermediate and is a cornerstone of amine synthesis. youtube.comutdallas.edu
A common approach begins with the reaction of 3-chloroaniline with chloroacetyl chloride. This reaction forms the intermediate N-(3-chlorophenyl)-2-chloroacetamide. This chloroacetamide can then be reacted with a source of ammonia (B1221849) (such as aqueous ammonia or an ammonia equivalent) to displace the chloride and form N-(3-chlorophenyl)glycinamide. The final and most challenging step is the reduction of the amide carbonyl group. Amides are significantly less reactive than ketones or imines, requiring powerful reducing agents. utdallas.edu Lithium aluminum hydride (LiAlH₄) is the classic reagent for this transformation, capable of completely reducing the amide to an amine. youtube.comyoutube.com The process requires anhydrous conditions and careful workup.
An alternative within this protocol involves using a protected amino acid, such as N-Boc-glycine, which is first activated and then reacted with 3-chloroaniline to form the amide intermediate. This is then followed by reduction with LiAlH₄ or another strong reducing agent like borane (B79455) (BH₃).
Multi-Component Reactions for Structural Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. mdpi.comthieme-connect.de While a specific MCR for this compound is not prominently documented, the principles of MCRs can be applied to design a potential one-pot synthesis.
A hypothetical MCR could involve the reaction of 3-chloroaniline, an aldehyde (like formaldehyde (B43269) or glyoxal), and a cyanide source (e.g., potassium cyanide) in a Strecker-type reaction, followed by reduction. More advanced MCRs, such as the Ugi or Passerini reactions, could also be conceptually adapted, although this would require significant methodological development. The main advantage of an MCR approach would be the reduction in synthesis steps, purification, and waste generation. thieme-connect.de
Novel and Optimized Synthetic Protocols
Ongoing research in synthetic chemistry aims to develop more efficient, cost-effective, and environmentally friendly methods. These novel protocols often focus on catalyst development and the application of green chemistry principles.
Catalyst Development in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity. For the synthesis of this compound, catalyst development can impact several key steps.
In reductive amination , while traditional methods use stoichiometric hydride reagents, catalytic variants are increasingly common. Transition metal catalysts, such as those based on Iridium, Ruthenium, or Nickel, can facilitate the reaction using molecular hydrogen or other reducing agents like silanes. organic-chemistry.org For instance, the [RuCl₂(p-cymene)]₂/Ph₂SiH₂ system is effective for the reductive amination of aldehydes with anilines. organic-chemistry.org
For amide reduction , while LiAlH₄ remains a workhorse, catalytic methods are emerging. Ruthenium-based catalysts have shown promise in the hydrogenation of amides to amines, providing a safer and more environmentally benign alternative to metal hydrides. orgsyn.org
Furthermore, the synthesis of the precursor, 3-chloroaniline, often involves the catalytic hydrogenation of 3-chloronitrobenzene. atamanchemicals.com Catalysts like Raney-Ni or Palladium on carbon (Pd/C) are used, and the addition of dechlorination inhibitors is crucial to prevent the loss of the chlorine substituent. google.com
Table 2: Potential Catalysts in the Synthesis of this compound and its Precursors
| Reaction Step | Catalyst | Function | Reference |
| Nitro Group Reduction | Raney-Ni | Hydrogenation of 3-chloronitrobenzene to 3-chloroaniline. | google.com |
| Nitro Group Reduction | Pd/C | Hydrogenation of 3-chloronitrobenzene to 3-chloroaniline. | atamanchemicals.com |
| Reductive Amination | [RuCl₂(p-cymene)]₂ | Catalyzes reductive amination with silanes as the reductant. | organic-chemistry.org |
| Reductive Amination | Iridium(III) Complexes | Catalyzes direct reductive amination of ketones. | organic-chemistry.org |
| Amide Reduction | Triruthenium Carbonyl Cluster | Catalytic reduction of amides using hydrosilanes. | orgsyn.org |
Green Chemistry Principles and Sustainable Synthesis Approaches
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves several key considerations:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses and MCRs are particularly advantageous in this regard. mdpi.com
Use of Safer Solvents and Reagents: Replacing hazardous solvents like chloroform (B151607) or benzene (B151609) with greener alternatives such as ethanol (B145695), water, or supercritical fluids. rsc.org For example, a synthesis of N-phenylmaleimide derivatives was successfully conducted using environmentally friendly solvents. researchgate.net This also involves substituting toxic reagents, such as replacing NaBH₃CN with NaBH(OAc)₃ in reductive amination. masterorganicchemistry.com
Catalysis: Using catalytic reagents in small amounts is preferred over stoichiometric reagents, which are used in excess and generate significant waste. orgsyn.orgresearchgate.net Catalytic hydrogenation, for instance, produces only water as a byproduct, whereas reductions with metal hydrides produce metallic waste that requires treatment.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. researchgate.net
By integrating these principles, the synthesis of this compound can be optimized to be not only efficient but also more sustainable.
Flow Chemistry and Continuous Processing for Scalable Synthesis
The transition from batch to continuous flow processing represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. For the synthesis of this compound, which likely involves exothermic reactions and the handling of potentially hazardous materials, flow chemistry provides a compelling alternative to traditional batch methods. durham.ac.uk
Continuous flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for minimizing side reactions like dialkylation. mdpi.com A hypothetical flow process for the N-alkylation of 3-chloroaniline could involve pumping streams of the precursor and the alkylating agent through a heated static mixer and into a packed-bed or tube reactor. The reactor could be packed with a solid-supported catalyst or base to facilitate the reaction. google.com The superior heat transfer of microreactors effectively dissipates exothermic heat, preventing the formation of thermal hotspots and improving process safety. nih.gov
Furthermore, continuous processing allows for the integration of in-line purification and analysis tools. beilstein-journals.org Downstream operations such as liquid-liquid extraction for work-up and continuous crystallization for product isolation can be directly coupled to the reactor output. This "end-to-end" approach streamlines the manufacturing process, reduces manual handling, and can significantly increase space-time yield compared to batch-wise production. durham.ac.uk
Precursor Chemistry and Intermediate Transformations
The synthesis of this compound is fundamentally based on the strategic combination of two key building blocks: a 3-chloroaniline core and an aminoethyl moiety. The primary transformation is the N-alkylation of 3-chloroaniline.
Precursor Synthesis:
3-Chloroaniline: The principal precursor, 3-chloroaniline, is typically produced on an industrial scale via the catalytic hydrogenation of 3-chloronitrobenzene. atamanchemicals.comchemicalbook.com This reduction is often carried out using metal catalysts, such as noble metals or metal sulfides, with the addition of metal oxides to inhibit dehalogenation and improve yield. atamanchemicals.com Alternative methods include reduction with iron powder. chemicalbook.comgoogleapis.com
Aminoethylating Agents: The introduction of the aminoethyl group can be accomplished using several synthons. The choice of reagent impacts the reaction conditions and the need for protecting groups.
2-Chloroethylamine (B1212225) Hydrochloride: This reagent can directly alkylate the aniline (B41778) nitrogen. The reaction requires a base to neutralize the hydrochloride salt and the HCl generated during the substitution. A significant challenge is preventing the dialkylation of the aniline nitrogen and the potential for the product to react further. chemicalbook.com
Aziridine (B145994): As a highly reactive electrophile, aziridine can react with 3-chloroaniline to open the ring and form the desired product. This method can be highly efficient but requires careful handling due to the toxicity and reactivity of aziridine. nih.gov
Key Transformation: N-Alkylation
The core reaction is the nucleophilic substitution where the nitrogen atom of 3-chloroaniline attacks the electrophilic carbon of the aminoethylating agent. A key challenge in this synthesis is controlling the degree of alkylation. The primary amine product, this compound, can be more nucleophilic than the starting 3-chloroaniline, leading to the formation of undesired bis-alkylated byproducts. To mitigate this, a large excess of the amine reactant can be used, as demonstrated in analogous syntheses of related aminoalkylsilanes. google.comprepchem.com Alternatively, employing a protecting group strategy on the aniline nitrogen, followed by alkylation and deprotection, can offer a more controlled route.
Table 1: Comparison of Precursor Strategies for Aminoethylation
| Precursor Synthon | Key Reaction Step | Advantages | Challenges |
| 2-Chloroethylamine HCl | Direct Nucleophilic Substitution | Readily available raw material. google.com | Requires base; risk of over-alkylation; potential for side reactions. |
| Aziridine | Ring-Opening Reaction | High reactivity; atom-economical. | Toxic and hazardous; requires strict process control. nih.gov |
| N-Protected Reagents | Substitution followed by Deprotection | High selectivity; controlled reaction; minimizes byproducts. | Adds steps to the synthesis (protection/deprotection); lower overall yield. |
Purification and Isolation Methodologies for Research Purity
Achieving research-grade purity (>99%) for this compound requires a multi-step purification strategy to remove unreacted precursors, catalysts, and reaction byproducts, particularly isomeric impurities and over-alkylated species.
The initial work-up typically involves quenching the reaction mixture, followed by liquid-liquid extraction to separate the product from inorganic salts and highly polar impurities. The organic phase, containing the crude product, is then concentrated under reduced pressure.
For final purification, several methodologies can be employed:
Vacuum Distillation: This is a common and effective method for purifying liquid anilines and their derivatives that are thermally stable. google.com By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition. This technique is particularly useful for separating the desired mono-alkylated product from less volatile dialkylated byproducts and residual 3-chloroaniline.
Column Chromatography: For achieving the highest levels of purity, silica (B1680970) gel column chromatography is the method of choice in a research setting. A suitable eluent system (e.g., a gradient of hexane/ethyl acetate (B1210297) with triethylamine) can effectively separate the target compound from closely related impurities based on polarity.
Crystallization: The product can be converted into a stable crystalline salt, such as the hydrochloride salt, by treatment with an acid like HCl. This salt can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether). orgsyn.org The purified salt can be stored or converted back to the free base by neutralization if required. This method is highly effective at removing non-basic impurities. A procedure for a related compound involves dissolving the crude material in ethanol, filtering, and then adding water and sodium hydrosulfite to induce crystallization and prevent oxidation. orgsyn.org
Table 2: Evaluation of Purification Methodologies
| Method | Principle | Suitability for this compound | Advantages | Disadvantages |
| Vacuum Distillation | Separation by boiling point | High | Scalable; effective for removing non-volatile and some volatile impurities. | Requires thermal stability; may not separate isomers with close boiling points. |
| Column Chromatography | Separation by polarity | Very High | Excellent for achieving high purity; separates closely related compounds. | Not easily scalable; requires large solvent volumes; can be costly. |
| Crystallization (as a salt) | Separation by solubility | High | Yields high-purity, stable solid material; excellent for removing non-basic impurities. | Adds steps (salt formation/neutralization); potential for product loss in mother liquor. |
Reactivity Profiles and Derivatization Chemistry of N 2 Aminoethyl 3 Chloroaniline
Nucleophilic and Electrophilic Reaction Pathways of Amine and Aryl Moieties
The reactivity of N-(2-AMINOETHYL)-3-CHLOROANILINE is characterized by the distinct chemical behavior of its primary amino group, its secondary arylamine moiety, and the substituted aromatic ring.
The terminal primary amino group (-NH₂) is the most nucleophilic site in the molecule. Its reactivity is characteristic of a primary aliphatic amine, which is significantly more basic and nucleophilic than the secondary aromatic amine. This difference allows for selective reactions at the primary amine under controlled conditions.
Acylation: The primary amine undergoes ready acylation with reagents like acyl chlorides or acid anhydrides to form the corresponding N-acyl derivatives. This reaction is typically carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct. The higher nucleophilicity of the primary amine allows for high selectivity. rsc.orgnih.govgoogle.com
Alkylation: Selective mono-alkylation of the primary amine can be achieved using alkyl halides. To avoid over-alkylation, a large excess of the diamine relative to the alkylating agent is often used. nih.govresearchgate.net Alternatively, reductive amination with aldehydes or ketones provides a controlled route to N-alkylated products.
Schiff Base Formation: Condensation with aldehydes or ketones occurs preferentially at the primary amino group to form Schiff bases (imines). slideshare.netdepaul.edu This reaction is reversible and typically catalyzed by acid. The resulting imine can be a versatile intermediate for further functionalization or can be reduced to a stable secondary amine.
Table 1: Representative Reactions at the Primary Amino Group
| Reaction Type | Reagent Example | Product Type | Typical Conditions |
|---|---|---|---|
| Acylation | Acetyl Chloride | N-(2-acetamidoethyl)-3-chloroaniline | Aprotic solvent, base (e.g., triethylamine) |
| Alkylation | Methyl Iodide | N-(2-(methylamino)ethyl)-3-chloroaniline | Polar solvent, excess diamine |
| Schiff Base Formation | Benzaldehyde | N-(benzylidene)-N'-(3-chlorophenyl)ethane-1,2-diamine | Alcohol solvent, acid catalyst |
The secondary amino group, being part of an aniline (B41778) system, is considerably less nucleophilic than the primary amine due to the delocalization of the nitrogen lone pair into the aromatic ring. Reaction at this site is more challenging and often requires prior protection of the primary amine.
Acylation/Alkylation after Protection: To achieve reaction at the secondary amine, the primary amine is typically first protected, for example, as a tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) derivative. The protected intermediate can then be reacted with a strong electrophile under more forcing conditions to acylate or alkylate the secondary aniline nitrogen. Subsequent deprotection reveals the di-substituted product.
The phenyl ring of this compound is subject to electrophilic aromatic substitution. The position of substitution is directed by the two existing substituents: the chloro group and the aminoethylamino group.
Directing Effects: The -NHCH₂CH₂NH₂ group is a strongly activating, ortho, para-director due to the lone pair on the nitrogen atom adjacent to the ring. youtube.comorganicchemistrytutor.com The chlorine atom is a deactivating, but also ortho, para-directing group. youtube.com The powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (C4, C6, and C2). The C2 position is sterically hindered. The directing influence of the chlorine atom reinforces substitution at the C4 and C6 positions. Therefore, substitution is expected to occur predominantly at the C4 and C6 positions.
Nitration: Direct nitration of anilines with strong acids like nitric acid can be problematic, often leading to oxidation and the formation of a significant amount of the meta-substituted product because the amino group is protonated to form an anilinium ion, which is a meta-director. byjus.comkhanacademy.org A common strategy to overcome this is to first protect the amine functionality via acylation. The resulting amide is still an activating ortho, para-director but is less prone to oxidation. Nitration of the acylated intermediate followed by hydrolysis of the protecting group yields the ortho and para nitroanilines. youtube.com For this compound, this would involve acylation of the primary amine, followed by nitration and subsequent deprotection.
Halogenation: Direct halogenation with reagents like bromine water can lead to poly-substitution due to the strong activation by the amino group. byjus.com Monohalogenation can be achieved under milder conditions, and as with nitration, would be expected to occur at the positions ortho and para to the amino group.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product(s) (after protection/deprotection where applicable) |
|---|---|---|
| Nitration | NO₂⁺ | 4-Nitro-N-(2-aminoethyl)-3-chloroaniline & 6-Nitro-N-(2-aminoethyl)-3-chloroaniline |
| Bromination | Br⁺ | 4-Bromo-N-(2-aminoethyl)-3-chloroaniline & 6-Bromo-N-(2-aminoethyl)-3-chloroaniline |
Formation of Heterocyclic Compounds via this compound
The 1,2-diamine structure embedded within this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems.
The two amine groups can react with bifunctional electrophiles to form a variety of heterocyclic rings.
Piperazinone Synthesis: Reaction with an α-haloacetyl chloride, such as chloroacetyl chloride, followed by intramolecular cyclization can lead to the formation of a piperazin-2-one (B30754) ring. The initial acylation would occur at the more nucleophilic primary amine, followed by an intramolecular nucleophilic substitution by the secondary amine to close the ring.
Benzodiazepine (B76468) Synthesis: The condensation of o-phenylenediamines with β-diketones is a known method for synthesizing 1,5-benzodiazepines. nih.govnih.gov By analogy, this compound can serve as a modified diamine precursor. Reaction with a 1,3-diketone would involve condensation with both amine groups to form a seven-membered benzodiazepine ring fused to the existing chlorophenyl ring.
This compound is a suitable substrate for classic cyclization reactions that form fused polycyclic systems.
Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide to form a dihydroisoquinoline. wikipedia.orgjk-sci.comnrochemistry.comorganic-chemistry.org To apply this to this compound, the primary amine would first be acylated (e.g., with acetyl chloride). The resulting amide, under the action of a dehydrating agent like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA), can undergo electrophilic cyclization onto the activated 3-chloroaniline (B41212) ring. The cyclization would likely occur at the C6 position, which is para to the activating secondary amine and unhindered, leading to a tetrahydro-β-carboline analogue. slideshare.net
Pictet-Spengler Reaction: This reaction provides another powerful method for synthesizing tetrahydroisoquinoline and β-carboline ring systems. wikipedia.orgmdpi.comnrochemistry.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes intramolecular electrophilic attack on the aromatic ring. In this case, reaction of this compound with an aldehyde (e.g., formaldehyde (B43269) or benzaldehyde) would generate an iminium ion at the primary nitrogen. Subsequent cyclization onto the electron-rich C6 position of the aniline ring would yield a substituted tetrahydro-β-carboline. youtube.com
Table 3: Potential Heterocyclic Systems from this compound
| Heterocyclic System | Reaction Type | Key Reagent(s) | Resulting Core Structure |
|---|---|---|---|
| Piperazin-2-one | Acylation & Intramolecular Alkylation | Chloroacetyl chloride, Base | 1-(3-Chlorophenyl)piperazin-2-one |
| 1,5-Benzodiazepine | Condensation/Cyclization | 1,3-Diketone (e.g., Acetylacetone) | Substituted 8-chloro-1,2,3,4-tetrahydrobenzo[b] wikipedia.orgacs.orgdiazepine |
Amidation and Ureation Reactions Involving this compound
The presence of both a primary and a secondary amine in this compound allows for the formation of amide and urea (B33335) derivatives. The relative reactivity of these two amine groups is a key consideration in designing synthetic strategies. Generally, the primary aliphatic amine is more nucleophilic and less sterically hindered than the secondary aromatic amine, making it more susceptible to acylation and related reactions.
Amidation:
The selective amidation of the primary amino group of this compound can be achieved by reacting it with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Standard peptide coupling reagents can also be employed to facilitate this transformation. For instance, the reaction with an acyl chloride would be expected to proceed preferentially at the terminal primary amine to yield the corresponding N-acyl derivative.
While specific literature on the amidation of this compound is scarce, general methods for the amidation of amines are well-established. wikipedia.orginternationaljournalcorner.comresearchgate.net For example, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a carboxylic acid would likely lead to the formation of an amide bond at the primary amine.
Ureation:
Similarly, ureation reactions involving isocyanates or carbamoyl (B1232498) chlorides are expected to occur selectively at the more reactive primary amine of this compound. The reaction with an isocyanate (R-N=C=O) would yield a substituted urea derivative. The higher nucleophilicity of the primary amine would favor its attack on the electrophilic carbon of the isocyanate.
Below is a table summarizing the expected products from amidation and ureation reactions of this compound based on general chemical principles.
| Reagent | Expected Major Product | Reaction Type |
| Acetyl chloride | N-(2-(3-chloroanilino)ethyl)acetamide | Amidation |
| Benzoic acid / EDC | N-(2-(3-chloroanilino)ethyl)benzamide | Amidation |
| Phenyl isocyanate | 1-(2-(3-chloroanilino)ethyl)-3-phenylurea | Ureation |
It is important to note that under more forcing conditions or with highly reactive reagents, di-acylation or di-ureation at both amine centers could potentially occur.
Transition Metal-Catalyzed Transformations of this compound Derivatives
The chloro-substituted aromatic ring and the secondary amine of this compound derivatives make them suitable substrates for various transition metal-catalyzed reactions, particularly C-N cross-coupling reactions.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org While there are no specific reports on the Buchwald-Hartwig reaction with this compound itself as the amine coupling partner, derivatives of this compound where the primary amine is protected or has been modified can participate in such reactions.
For instance, an N-acylated derivative of this compound could potentially undergo a Buchwald-Hartwig reaction. In this scenario, the secondary aniline nitrogen would couple with an aryl halide in the presence of a palladium catalyst and a suitable ligand. The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org
A hypothetical example of a Buchwald-Hartwig reaction involving a derivative of this compound is presented in the table below.
| Amine Substrate (Derivative) | Aryl Halide | Catalyst/Ligand | Base | Expected Product |
| N-(2-(3-chloroanilino)ethyl)acetamide | Iodobenzene | Pd(dba)₂ / Xantphos | Cs₂CO₃ | N-(2-(3-(phenyl)anilino)ethyl)acetamide |
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. wikipedia.orgresearchgate.net
This compound and its derivatives have the potential to act as ligands for various metal ions. The presence of multiple nitrogen donor atoms allows for the formation of stable chelate complexes.
One common strategy for developing ligands from primary amines is through the formation of Schiff bases. A Schiff base is formed by the condensation of a primary amine with an aldehyde or a ketone. internationaljournalcorner.comresearchgate.net The primary amine of this compound can be selectively reacted with an aldehyde (e.g., salicylaldehyde) to form a Schiff base ligand. The resulting ligand would possess multiple coordination sites: the imine nitrogen, the secondary amine nitrogen, and potentially an oxygen atom if a hydroxy-substituted aldehyde is used.
These Schiff base ligands can then be used to form complexes with various transition metals. researchgate.netnih.govnanobioletters.com The coordination of the metal to the ligand can significantly alter the electronic and steric properties of the complex, making them suitable for applications in catalysis and materials science.
The table below illustrates a potential Schiff base ligand derived from this compound and its hypothetical coordination with a metal ion.
| Aldehyde | Schiff Base Ligand | Metal Ion | Potential Complex Structure |
| Salicylaldehyde | 2-(((2-(3-chloroanilino)ethyl)imino)methyl)phenol | Cu(II) | A square planar or distorted tetrahedral complex with the ligand acting as a bidentate or tridentate chelate. |
The synthesis of such metal complexes would typically involve reacting the Schiff base ligand with a metal salt in a suitable solvent. scirp.orgneliti.com Characterization of the resulting complexes would be carried out using techniques such as FT-IR, UV-Vis spectroscopy, and single-crystal X-ray diffraction to determine the coordination mode and geometry of the metal center.
Advanced Spectroscopic and Structural Characterization Techniques for N 2 Aminoethyl 3 Chloroaniline and Its Derivatives
Elucidation of Molecular Structure by High-Resolution NMR Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of N-(2-AMINOETHYL)-3-CHLOROANILINE in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide foundational information about the chemical environment of the hydrogen and carbon atoms in the molecule. For a related compound, 3-chloroaniline (B41212), the ¹H and ¹³C NMR spectral data are well-documented and serve as a reference for predicting the spectra of this compound. nih.govchemicalbook.comspectrabase.com
To resolve ambiguities and establish detailed connectivity, two-dimensional (2D) NMR techniques are employed. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the coupling between the protons on the ethylenediamine (B42938) chain and the coupling patterns of the aromatic protons on the 3-chlorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edulibretexts.org It allows for the unambiguous assignment of each carbon atom in the molecule by linking it to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. youtube.comlibretexts.org This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton by observing correlations between the ethylenediamine protons and the aromatic ring carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on 3-Chloroaniline Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Aromatic CH | 6.5 - 7.2 | 115 - 135 | Complex multiplet pattern expected. |
| C-Cl | - | ~134 | Quaternary carbon. |
| C-N (Aromatic) | - | ~147 | Quaternary carbon. |
| N-CH₂ | 2.8 - 3.2 | 40 - 45 | Triplet expected. |
| CH₂-N | 2.7 - 3.0 | 40 - 45 | Triplet expected. |
| NH₂ and NH | Broad singlets | - | Chemical shift can vary with solvent and concentration. |
This table presents predicted NMR data for this compound. The predictions are based on known data for the related compound 3-chloroaniline and general chemical shift ranges for the aminoethyl group. Actual experimental values may vary.
Solid-state NMR (ssNMR) provides structural information on materials in their solid form, which is particularly useful for studying polymorphism, molecular packing, and local dynamics. nih.govyoutube.com For this compound and its derivatives, ssNMR could be used to:
Characterize different crystalline forms (polymorphs) which may exhibit distinct physical properties.
Probe the local environment of the chlorine and nitrogen atoms through techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) on ¹³C and ¹⁵N nuclei. nih.gov
Investigate intermolecular interactions, including hydrogen bonding, by analyzing changes in chemical shifts and relaxation times.
Mass Spectrometry for Reaction Mechanism and Purity Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. nist.gov
High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. By measuring the mass with high accuracy, it is possible to confirm the molecular formula C8H11ClN2 and distinguish it from other compounds with the same nominal mass. This technique is also invaluable for assessing the purity of a sample by detecting the presence of any impurities with different elemental compositions.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity and elucidate its connectivity. For this compound, key fragmentation pathways would likely involve:
Cleavage of the C-C bond in the ethylenediamine chain.
Loss of the aminoethyl group.
Fragmentation of the aromatic ring.
By analyzing these fragments, the sequence of atoms within the molecule can be confirmed. This technique is also instrumental in identifying and characterizing reaction byproducts and impurities in a sample.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Expected Result | Information Gained |
| HRMS | Exact mass of the molecular ion [M+H]⁺ | Confirmation of elemental composition (C8H12ClN2)⁺ |
| MS/MS | Characteristic fragmentation pattern | Structural confirmation, identification of impurities |
This table outlines the expected outcomes from mass spectrometry analysis of this compound. The exact mass is calculated based on its molecular formula.
Vibrational Spectroscopy (IR, Raman) for Functional Group Interrogation and Hydrogen Bonding
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ias.ac.inyoutube.comyoutube.comyoutube.compressbooks.pub They are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding.
The IR and Raman spectra of this compound would be expected to show characteristic bands for:
N-H stretching vibrations of the primary and secondary amines, typically in the region of 3300-3500 cm⁻¹. The presence of hydrogen bonding can cause these bands to broaden and shift to lower frequencies. acs.org
C-H stretching vibrations of the aromatic ring and the ethylenediamine chain, usually found between 2850 and 3100 cm⁻¹.
C=C stretching vibrations of the aromatic ring, typically appearing in the 1450-1600 cm⁻¹ region.
C-N stretching vibrations in the 1250-1350 cm⁻¹ range.
C-Cl stretching vibrations , which are expected at lower frequencies.
By comparing the spectra of the pure compound with those of its precursors and derivatives, detailed information about the molecular structure and the presence and nature of hydrogen bonding can be obtained. For instance, the study of aniline (B41778) and its derivatives by Raman spectroscopy has provided significant insights into their vibrational frequencies. ias.ac.in
Table 3: Expected Vibrational Spectroscopy Data for this compound
| Functional Group | Expected IR/Raman Frequency Range (cm⁻¹) | Vibrational Mode |
| N-H (amine) | 3300 - 3500 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 2960 | Stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| C-N | 1250 - 1350 | Stretching |
This table presents the expected frequency ranges for the main functional groups in this compound based on general vibrational spectroscopy principles and data from related compounds.
X-ray Crystallography of this compound Adducts and Derivatives
The determination of the absolute configuration of a chiral molecule is crucial for understanding its biological activity and stereospecific interactions. In cases where derivatives of this compound are chiral, single-crystal X-ray diffraction is the most powerful tool for unambiguous assignment of the absolute configuration. This is typically achieved by the anomalous dispersion method, where the scattering of X-rays by the atoms in a non-centrosymmetric crystal is used to determine the absolute arrangement of the atoms in space.
The conformation of the this compound molecule, describing the spatial arrangement of its atoms, is dictated by the rotational freedom around its single bonds. The flexible ethylenediamine chain, in particular, can adopt various conformations. Analysis of related structures, such as N-phenylethylenediamine, suggests that the molecule is likely to adopt a staggered conformation to minimize steric hindrance. The orientation of the 3-chloroaniline group relative to the ethylenediamine moiety will be influenced by both intramolecular and intermolecular forces, including hydrogen bonding and crystal packing effects.
Table 1: Conformational Data of Analogous N-Aryl Ethylenediamine Structures
| Feature | Observation in Analogous Structures | Probable Feature in this compound |
| Ethylenediamine Chain | Typically adopts a staggered (anti or gauche) conformation. | A staggered conformation is expected to minimize steric strain. |
| Aryl Group Orientation | The plane of the phenyl ring can be variably twisted with respect to the C-N bond. | The 3-chlorophenyl group is likely to be twisted out of the plane of the N-C-C backbone. |
| Intramolecular Interactions | Potential for weak intramolecular hydrogen bonding between the amine hydrogens and the aromatic ring. | Possible weak N-H···π interactions may influence the overall conformation. |
This table is based on general principles of conformational analysis and data from related structures in the Cambridge Structural Database.
The solid-state architecture of crystalline this compound derivatives is stabilized by a variety of intermolecular interactions. These non-covalent forces dictate the crystal packing, melting point, solubility, and other macroscopic properties.
The primary amino group and the secondary amine in the ethylenediamine chain are potent hydrogen bond donors, while the nitrogen atoms are also hydrogen bond acceptors. The chlorine atom on the aniline ring can participate in weaker C-H···Cl and N-H···Cl hydrogen bonds, as well as halogen bonding. The aromatic ring itself can engage in π-π stacking and C-H···π interactions.
Studies on related chlorinated anilines have shown that N–H···N hydrogen bonds are a dominant feature in their crystal packing, often leading to the formation of chains or layers. nih.gov In the case of this compound, a complex network of intermolecular hydrogen bonds involving both the primary and secondary amines is expected to be a key determinant of the crystal structure. The presence of the chloro substituent can also influence the packing arrangement through dipole-dipole interactions and by modulating the acidity of the N-H protons.
Table 2: Potential Intermolecular Interactions in Crystalline this compound Derivatives
| Interaction Type | Donor | Acceptor | Significance |
| Hydrogen Bonding | N-H (primary amine) | N (amine), Cl | Strong, directional interactions defining the primary packing motif. |
| Hydrogen Bonding | N-H (secondary amine) | N (amine), Cl | Contributes significantly to the stability of the crystal lattice. |
| π-π Stacking | 3-chlorophenyl ring | 3-chlorophenyl ring | Can lead to columnar or offset packing arrangements. |
| C-H···π Interactions | C-H (aliphatic/aromatic) | 3-chlorophenyl ring | Weaker interactions that contribute to the overall packing efficiency. |
| Halogen Bonding | C-Cl | N (amine) or other nucleophiles | A directional interaction that can influence the supramolecular assembly. |
This table outlines the expected intermolecular interactions based on the functional groups present in the molecule and findings from studies on related compounds.
UV-Visible Spectroscopy for Electronic Structure Insights
UV-Visible spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores. In this compound, the 3-chloroaniline moiety acts as the primary chromophore. The absorption of UV light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO), and the wavelengths of these absorptions provide information about the energy gaps between these orbitals.
The UV-Vis spectrum of aniline, the parent chromophore, exhibits two main absorption bands corresponding to π → π* transitions within the benzene (B151609) ring. researchgate.net The introduction of a chlorine atom at the meta position and an N-aminoethyl group modifies the electronic properties of the aniline system.
The chlorine atom, being an electron-withdrawing group through induction but a weak electron-donating group through resonance, can cause a small shift in the absorption maxima compared to aniline. The N-aminoethyl substituent, being an electron-donating group, is expected to cause a bathochromic (red) shift of the absorption bands, moving them to longer wavelengths. This is due to the donation of electron density from the nitrogen lone pair into the aromatic π-system, which raises the energy of the HOMO and decreases the HOMO-LUMO energy gap.
Table 3: Typical UV-Vis Absorption Data for Aniline and Related Compounds
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| Aniline researchgate.net | Not specified | 230, 280 | Not specified | π → π |
| 3-Chloroaniline | Alcohol | 240, 292 | log ε = 3.8, 3.3 | π → π |
| N,N'-Bis(benzylidene)ethylenediamine cam.ac.uk | Not specified | 243 | 0.551 (Absorbance) | π → π* |
This table provides a comparison of the UV-Vis absorption maxima for the parent aniline and a closely related chloro-substituted derivative, as well as a relevant ethylenediamine Schiff base.
The precise positions and intensities of the absorption bands for this compound would provide valuable information about its electronic structure. Solvent polarity can also influence the spectra, with more polar solvents often causing shifts in the absorption maxima due to differential stabilization of the ground and excited states.
Computational and Theoretical Investigations of N 2 Aminoethyl 3 Chloroaniline
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn govern the molecule's structure and chemical behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground state properties of molecules like N-(2-aminoethyl)-3-chloroaniline. DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can accurately determine optimized molecular geometry (bond lengths and angles), vibrational frequencies, and Mulliken atomic charges.
For this compound, a DFT study would reveal the precise three-dimensional arrangement of its atoms. Key parameters such as the C-Cl, C-N, and N-H bond lengths, as well as the torsional angles of the aminoethyl side chain relative to the chloroaniline ring, would be calculated. Studies on similar molecules, like halosubstituted anilines, have shown that the type and position of halogen substituents significantly influence the geometry and the planarity of the amino group. researchgate.net The presence of the electron-withdrawing chlorine atom at the meta position on the aniline (B41778) ring is expected to influence the electron density distribution across the entire molecule.
Table 1: Predicted Ground State Properties from a Hypothetical DFT Calculation This table is illustrative and based on expected values from DFT studies on similar molecules.
| Property | Predicted Value/Characteristic |
|---|---|
| Optimized Geometry | |
| C-Cl Bond Length | ~1.74 Å |
| C-N (ring) Bond Length | ~1.40 Å |
| C-C (ring) Bond Lengths | ~1.39 - 1.41 Å |
| N-H (amine) Bond Lengths | ~1.01 Å |
| C-N-C Bond Angle | ~120° |
| Dipole Moment | Non-zero, influenced by the chloro and aminoethyl groups. |
| Total Energy | A specific negative value (in Hartrees) indicating stability. |
| Vibrational Frequencies | Characteristic peaks for N-H, C-H, C-Cl, and C-N stretching and bending modes. |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.
A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the ground to an excited state. For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atoms, which are the most electron-rich parts of the molecule. The LUMO is likely distributed over the aromatic ring, influenced by the electron-withdrawing chlorine atom. Computational studies on aniline derivatives have shown that substituents can significantly alter these energy levels. rdd.edu.iqresearchgate.net
Table 2: Illustrative HOMO-LUMO Analysis Data This table is illustrative and based on expected values from DFT studies on similar molecules.
| Parameter | Predicted Energy (eV) | Significance |
|---|---|---|
| HOMO Energy | ~ -5.5 to -6.0 | Represents the ability to donate electrons. |
| LUMO Energy | ~ -0.5 to -1.0 | Represents the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 | Indicates high kinetic stability and low chemical reactivity. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas of neutral potential.
For this compound, the MEP analysis would likely show the most negative potential (red) localized around the two nitrogen atoms due to their lone pairs of electrons, making them the primary sites for protonation and electrophilic attack. The hydrogen atoms of the amino groups would exhibit a positive potential (blue). The chlorine atom, despite being electronegative, would also create a region of negative potential, while influencing the potential of the adjacent ring carbons.
Molecular Dynamics Simulations of this compound Interactions
While often used for biological systems, Molecular Dynamics (MD) simulations are also applicable to non-biological systems to study the behavior of molecules in various environments, such as in a solvent or in the liquid phase. An MD simulation of this compound in a solvent like water or ethanol (B145695) would provide insights into intermolecular interactions, such as hydrogen bonding between the amine hydrogens and solvent molecules, and the solvation shell structure. This information is crucial for understanding its solubility and behavior in solution.
Conformational Analysis and Energy Landscapes
The this compound molecule possesses conformational flexibility, primarily due to the rotation around the single bonds in the aminoethyl side chain. Conformational analysis involves mapping the potential energy of the molecule as a function of these rotational angles (dihedral angles). This analysis identifies the most stable conformers (energy minima) and the energy barriers to rotation (transition states).
A detailed conformational analysis would reveal the preferred spatial arrangement of the aminoethyl group relative to the chloroaniline ring. It is likely that conformers which minimize steric hindrance and allow for potential intramolecular hydrogen bonding between the terminal amino group and the aniline nitrogen or the chlorine atom would be energetically favored. Studies on similar substituted anilines have investigated the non-co-planarity of the amino group with respect to the phenyl ring and how it is affected by substituents. researchgate.net
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for structural confirmation.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. For this compound, this would provide theoretical wavenumbers for key functional groups, such as the N-H stretches of the primary and secondary amines, the aromatic C-H stretches, the C-N stretch, and the C-Cl stretch. These predicted spectra are invaluable for interpreting experimental IR data. nist.gov
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations within a DFT framework can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated magnetic shielding around each nucleus. By comparing the computed chemical shifts with experimental spectra, one can confirm the molecular structure and assign specific signals to each proton and carbon atom in the molecule.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this molecule, transitions would likely involve π→π* and n→π* excitations within the aromatic ring and the nitrogen lone pairs.
Table 3: Predicted Spectroscopic Data This table is illustrative and based on expected values from computational studies on analogous compounds.
| Spectroscopy Type | Predicted Parameter | Corresponding Functional Group/Atom |
|---|---|---|
| IR | ~3400-3300 cm⁻¹ | N-H stretching (primary and secondary amines) |
| ~3100-3000 cm⁻¹ | Aromatic C-H stretching | |
| ~1350-1250 cm⁻¹ | Aromatic C-N stretching | |
| ~800-600 cm⁻¹ | C-Cl stretching | |
| ¹H NMR | ~6.5-7.2 ppm | Aromatic Protons (H) |
| ~2.7-3.2 ppm | Methylene Protons (-CH₂-) | |
| Variable | Amine Protons (-NH, -NH₂) | |
| ¹³C NMR | ~140-150 ppm | C-N (Aromatic) |
| ~110-135 ppm | Aromatic Carbons | |
| ~40-50 ppm | Methylene Carbons (-CH₂-) | |
| UV-Vis (λ_max) | ~240-250 nm | π→π* transition |
Reaction Pathway Elucidation and Transition State Calculations
The synthesis of this compound can be theoretically investigated to understand the underlying reaction mechanisms, energetics, and the structure of transient species. A prevalent synthetic route involves the N-alkylation of 3-chloroaniline (B41212). Computational chemistry provides powerful tools to elucidate the reaction pathways and characterize the associated transition states for such transformations.
A plausible and direct pathway for the formation of this compound is the nucleophilic substitution reaction between 3-chloroaniline and 2-chloroethylamine (B1212225). In this reaction, the amino group of 3-chloroaniline acts as the nucleophile, attacking the electrophilic carbon of 2-chloroethylamine and displacing the chloride leaving group. This reaction is anticipated to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.
The reaction can be conceptualized in the following steps:
Reactant Complex Formation: The reactants, 3-chloroaniline and 2-chloroethylamine, approach each other to form a reactant complex, stabilized by intermolecular forces.
Transition State: The nucleophilic nitrogen atom of 3-chloroaniline attacks the carbon atom bearing the chlorine in 2-chloroethylamine. This leads to the formation of a high-energy transition state where the N-C bond is partially formed and the C-Cl bond is partially broken.
Product Complex Formation: As the C-Cl bond fully breaks and the N-C bond fully forms, a protonated intermediate of the final product is generated, which then forms a complex with the departed chloride ion.
Deprotonation: A subsequent deprotonation step, potentially facilitated by a base or another molecule of the aniline reactant, yields the final neutral product, this compound.
Transition State Analysis
The transition state of the SN2 reaction between 3-chloroaniline and 2-chloroethylamine is the energetic pinnacle of the reaction coordinate. Its geometry and energy dictate the reaction's kinetic feasibility. Computational methods, such as Density Functional Theory (DFT), are instrumental in calculating the properties of this transient species.
Key characteristics of the calculated transition state would include:
An elongated C-Cl bond in the 2-chloroethylamine moiety compared to its ground state.
A partially formed N-C bond between the nitrogen of the 3-chloroaniline and the ethyl group.
A trigonal bipyramidal geometry around the reacting carbon atom, with the incoming nitrogen and the outgoing chlorine atom in apical positions.
Imaginary frequency analysis would confirm the structure as a true transition state, with a single imaginary frequency corresponding to the concerted bond-breaking and bond-forming process.
The presence of the electron-withdrawing chloro group on the aniline ring is expected to slightly decrease the nucleophilicity of the amino group compared to unsubstituted aniline, which would be reflected in a higher calculated activation energy.
Computational Data
Table 1: Calculated Activation Energies for the N-Alkylation of 3-Chloroaniline
| Reaction Step | Reactant(s) | Product(s) | Activation Energy (ΔE‡) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |
| SN2 Attack | 3-Chloroaniline + 2-Chloroethylamine | [TS]‡ | 20.5 | - |
| Overall Reaction | 3-Chloroaniline + 2-Chloroethylamine | This compound HCl | - | -15.2 |
This interactive table presents plausible calculated energy values for the key steps in the proposed reaction pathway.
Table 2: Key Interatomic Distances in the Calculated Transition State (TS)‡
| Bond | Reactant Complex (Å) | Transition State (Å) | Product Complex (Å) |
| N(aniline)---C(ethyl) | 3.10 | 2.15 | 1.47 |
| C(ethyl)---Cl | 1.81 | 2.35 | 3.20 |
This interactive table showcases the dynamic changes in bond lengths during the course of the reaction, as would be determined through transition state calculations.
These computational investigations are crucial for optimizing reaction conditions in a laboratory setting. By understanding the energy barriers and the structure of the transition state, chemists can make informed decisions regarding temperature, catalysts, and solvent systems to enhance the reaction rate and yield of this compound.
Applications of N 2 Aminoethyl 3 Chloroaniline in Materials Science and Polymer Chemistry
Incorporation into Polymeric Architectures as Monomers or Cross-linkers
There is currently no available research demonstrating the use of N-(2-AMINOETHYL)-3-CHLOROANILINE as a monomer or cross-linking agent in the synthesis of polymers. The bifunctional nature of the molecule, possessing both a primary and a secondary amine, theoretically allows for its participation in polymerization reactions such as polycondensation or as a curative agent for epoxy resins. However, no studies have been published that investigate or confirm these potential applications.
Development of Hybrid Materials Utilizing this compound Derivatives
There is no information available on the development of hybrid materials that incorporate derivatives of this compound. The synthesis of organic-inorganic hybrid materials often involves the functionalization of inorganic nanoparticles or surfaces with organic molecules. While the amine groups of this compound could potentially serve as anchoring points for such applications, no research has been published to this effect.
This compound as a Component in Responsive Materials
No studies have been found that explore the use of this compound in the creation of responsive or "smart" materials. The amine groups could potentially impart pH-responsive properties to a polymer matrix. However, without experimental data, this remains a theoretical possibility.
Analytical Methodologies for Research Scale Detection and Quantification of N 2 Aminoethyl 3 Chloroaniline
Chromatographic Techniques for Purity and Isomeric Purity Assessment in Synthetic Batches
Chromatographic methods are central to the analysis of N-(2-aminoethyl)-3-chloroaniline, providing the resolution necessary to separate the target compound from impurities and isomers.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile and thermally sensitive compounds like this compound. In a typical research application, a reversed-phase HPLC method can be developed to separate and quantify the compound. For instance, a C18 column can be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net Detection is commonly achieved using a UV detector at a wavelength where the analyte exhibits strong absorbance. researchgate.net
For the assessment of chiral purity, a derivatization step is often necessary to create diastereomers that can be separated on a standard achiral column. google.com A chiral derivatizing agent can be reacted with the amino groups of this compound, and the resulting products can then be analyzed by HPLC. google.com The conditions for such an analysis, including the mobile phase composition and flow rate, must be optimized to achieve baseline separation of the diastereomers, allowing for accurate quantification of each enantiomer.
A study on the analysis of chlorpropham (B1668850) and its degradation product, 3-chloroaniline (B41212), utilized an HPLC-UV method with a C18 column and a mobile phase of 60% methanol. researchgate.net The method was validated for linearity, precision, and limits of detection and quantification. researchgate.net While this study focused on a related aniline (B41778), the principles are directly applicable to the development of a method for this compound.
Interactive Table: Typical HPLC Parameters for Aniline Derivative Analysis
| Parameter | Value |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Methanol and Water (with buffer) |
| Detector | UV-Vis |
| Wavelength | 210-254 nm |
| Flow Rate | 0.5-1.5 mL/min |
Gas chromatography (GC) is another principal technique for the analysis of volatile and thermally stable compounds. nih.govnih.gov However, the primary and secondary amino groups in this compound make it polar and less volatile, which can lead to poor peak shape and adsorption on the GC column. Therefore, derivatization is typically required to block these active sites and increase volatility. nih.govresearchgate.net
Common derivatization reagents for amines include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). researchgate.netresearchgate.net The resulting derivatives are more volatile and exhibit better chromatographic behavior. The choice of derivatizing agent can also be tailored to the detector being used. For instance, fluorinated derivatives are highly responsive to an electron capture detector (ECD), offering enhanced sensitivity. researchgate.net
A fused silica (B1680970) capillary column, such as one coated with SE-54, is often used for the separation of aniline derivatives. epa.govepa.gov A temperature program is employed to ensure the efficient elution of the derivatized analyte. A nitrogen-phosphorus detector (NPD) is particularly selective for nitrogen-containing compounds and can provide high sensitivity for the analysis of this compound derivatives. nih.govepa.gov
Interactive Table: GC Conditions for Derivatized Aniline Analysis
| Parameter | Value |
|---|---|
| Column | Fused Silica Capillary (e.g., SE-54) |
| Carrier Gas | Helium or Nitrogen |
| Injection Mode | Split/Splitless |
| Detector | NPD, FID, or MS |
| Derivatization | Silylation or Acylation |
Spectrophotometric Methods for Quantitative Analysis in Research Settings
Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple and cost-effective means for the quantitative analysis of this compound in research settings, especially when dealing with relatively pure solutions. The aromatic ring and the amino groups in the molecule give rise to characteristic UV absorption bands.
To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
For complex matrices, derivatization can be employed to shift the absorbance to a longer wavelength, minimizing interference from other components. For example, coupling the primary amino group with a chromogenic reagent can produce a colored product with a distinct λmax in the visible region, enhancing both selectivity and sensitivity. nih.gov
Electrochemical Sensing Platforms for Research Applications
Electrochemical methods present a highly sensitive and selective approach for the detection of electroactive compounds like this compound. The aniline moiety can be electrochemically oxidized at a suitable electrode surface. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be utilized for both qualitative and quantitative analysis. mdpi.comnih.gov
In a research context, chemically modified electrodes are often developed to enhance the sensitivity and selectivity of the detection. For instance, modifying a glassy carbon electrode with nanomaterials like graphene or metallic nanoparticles can increase the electrode's surface area and catalytic activity towards the oxidation of the aniline derivative. mdpi.comnih.gov The modification can also involve the immobilization of specific recognition elements, such as enzymes or polymers, to create a biosensor. nih.govnih.gov
The analytical performance of an electrochemical sensor is evaluated based on parameters such as the limit of detection (LOD), linear dynamic range, and selectivity against potential interferents. mdpi.comnih.gov These platforms offer the potential for rapid, real-time analysis in research applications.
Derivatization Strategies for Enhanced Detection and Separation
Derivatization plays a crucial role in the analysis of this compound by improving its chromatographic properties and enhancing the response of various detectors. nih.govresearchgate.net
For GC analysis, silylation and acylation are common strategies. researchgate.netresearchgate.net Silylation with reagents like BSTFA replaces the active hydrogens on the amino groups with trimethylsilyl (B98337) (TMS) groups, increasing volatility and thermal stability. researchgate.net Acylation with reagents like TFAA or heptafluorobutyrylimidazole (HFBI) introduces fluorinated acyl groups, which not only improves volatility but also makes the derivative highly sensitive to an electron capture detector (ECD). researchgate.net
In HPLC, derivatization can be used to introduce a chromophore or a fluorophore into the molecule, significantly enhancing detection by UV-Vis or fluorescence detectors, respectively. nih.govnih.gov Pre-column derivatization with a reagent like N,N-diethyl-2,4-dinitro-5-fluoroaniline can yield stable derivatives suitable for reversed-phase HPLC with spectrophotometric detection. nih.gov For chiral analysis, derivatization with a chiral reagent creates diastereomers that can be separated on a conventional achiral column. google.com
These derivatization strategies are essential for achieving the low detection limits and high selectivity required for the trace analysis of this compound in complex research samples.
Emerging Research Frontiers and Future Perspectives for N 2 Aminoethyl 3 Chloroaniline
Untapped Synthetic Potential and Reaction Discovery
The synthetic utility of N-(2-AMINOETHYL)-3-CHLOROANILINE extends far beyond its initial preparation. The presence of two distinct amine functionalities, a primary aliphatic amine and a secondary aromatic amine, alongside a halogenated benzene (B151609) ring, provides a versatile platform for a multitude of chemical transformations.
A known method for the synthesis of this compound, also referred to as N'-(3-chlorophenyl)ethane-1,2-diamine, involves the reaction of m-chloroaniline hydrochloride with 2-oxazolidinone. This process, when heated, results in the evolution of carbon dioxide and the formation of the desired product in an 80% yield after purification. nih.gov
The untapped potential of this compound lies in the selective manipulation of its functional groups. The primary amine of the aminoethyl group offers a readily accessible site for a variety of reactions, including but not limited to:
Amide and Sulfonamide Formation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides can introduce a wide array of functional groups, enabling the synthesis of libraries of derivatives with potentially diverse biological activities.
Reductive Amination: Condensation with aldehydes or ketones followed by reduction can be employed to introduce further alkyl or aryl substituents on the primary amine, leading to more complex tertiary amines.
Michael Addition: The primary amine can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, facilitating the construction of more elaborate molecular frameworks.
The secondary aromatic amine, while less reactive, can also participate in specific reactions under tailored conditions. Furthermore, the chloro-substituent on the aromatic ring can be a handle for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, to introduce new carbon-carbon or carbon-nitrogen bonds. This opens up avenues for the synthesis of complex, polyfunctional molecules that are not easily accessible through other routes.
The exploration of novel catalytic systems for the selective functionalization of this compound is a key area for future research. For instance, transition metal catalysts could be employed to direct C-H activation at specific positions on the aromatic ring, allowing for the introduction of new substituents with high regioselectivity.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Products |
| Acylation | Acyl chlorides, anhydrides; base | N-acylated derivatives |
| Sulfonylation | Sulfonyl chlorides; base | N-sulfonylated derivatives |
| Reductive Amination | Aldehydes/ketones; reducing agent (e.g., NaBH(OAc)₃) | N,N-disubstituted aminoethyl derivatives |
| Michael Addition | α,β-unsaturated carbonyls; base | β-amino carbonyl compounds |
| Suzuki Coupling | Arylboronic acids; Pd catalyst, base | Aryl-substituted chloroaniline derivatives |
| Buchwald-Hartwig Amination | Amines; Pd or Cu catalyst, base | Di- or tri-amine derivatives |
Novel Applications in Interdisciplinary Chemical Sciences
The unique structural features of this compound make it a promising candidate for a range of applications in interdisciplinary fields, moving beyond its traditional role as a synthetic intermediate.
Medicinal Chemistry: The parent compound, 3-chloroaniline (B41212), is a known building block in the synthesis of pharmaceuticals, including pyrimidoazepine analogs with activity as serotonin (B10506) receptor ligands and novel COX-2 inhibitors. atamanchemicals.com The introduction of the aminoethyl group in this compound provides additional points for interaction with biological targets and can significantly alter the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The diamine motif is a common feature in many biologically active compounds, and derivatives of this molecule could be explored for their potential as anticancer, antimicrobial, or antiviral agents.
Materials Science: The ability of the amino groups to interact with surfaces and other molecules makes this compound a candidate for the development of novel materials. For instance, it could be used as a monomer in the synthesis of specialized polymers and polyamides with tailored properties. Its derivatives could also be investigated as corrosion inhibitors for metals, a property that has been observed for other chloroaniline compounds. researchgate.net The amino groups can adsorb onto the metal surface, forming a protective layer that prevents corrosion.
Coordination Chemistry and Catalysis: The diamine structure of this compound makes it an excellent ligand for the coordination of transition metals. The resulting metal complexes could exhibit interesting catalytic activities, potentially finding use in a variety of organic transformations. The electronic properties of the complex can be fine-tuned by modifying the substituents on the aniline (B41778) ring, offering a strategy for designing catalysts with specific reactivity and selectivity. For example, related amine compounds have been used to create metal complexes with applications in catalysis and materials science.
Sustainable Approaches to this compound Chemistry
In line with the growing emphasis on green chemistry, the development of sustainable and environmentally friendly methods for the synthesis and modification of this compound is a critical area of research.
Traditional methods for the synthesis of anilines and their derivatives often rely on harsh reaction conditions and the use of stoichiometric amounts of hazardous reagents. Modern approaches are focusing on the use of catalytic systems that are more efficient and generate less waste.
Catalytic N-Alkylation: The synthesis of N-alkylanilines can be achieved through catalytic process that are more sustainable than traditional methods. For instance, nickel-catalyzed direct N-alkylation of anilines with alcohols offers a greener alternative to the use of alkyl halides. acs.org Biocatalytic methods, employing enzymes such as reductive aminases, are also emerging as powerful tools for the N-alkylation of amines under mild conditions. acs.org These enzymatic cascades can utilize primary alcohols or carboxylic acids as alkylating agents, avoiding the need for harsh reagents and often proceeding with high selectivity. acs.org
Green Solvents and Catalysts: The use of environmentally benign solvents, such as water or bio-derived solvents, is another key aspect of sustainable chemistry. Research into micellar catalysis for N-alkylation of aniline has shown that reactions can be performed in aqueous surfactant systems, reducing the reliance on volatile organic compounds. nih.gov Furthermore, the development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) supporting cobalt catalysts, offers the advantage of easy separation and recyclability, contributing to a more sustainable process. rsc.org
The catalytic amination of ethylene (B1197577) glycol is being explored as a green route to ethylenediamine (B42938), a related structural motif. acs.orgnih.gov Similar strategies could potentially be adapted for the synthesis of this compound, starting from readily available and renewable feedstocks.
Table 2: Comparison of Synthetic Approaches for N-Alkylated Anilines
| Method | Alkylating Agent | Catalyst | Advantages |
| Traditional Alkylation | Alkyl Halides | Stoichiometric Base | Well-established |
| Nickel-Catalyzed Alkylation | Alcohols | Nickel complex | Use of readily available alcohols |
| Biocatalytic Alkylation | Alcohols, Carboxylic Acids | Reductive Aminase | Mild conditions, high selectivity |
| Micellar Catalysis | Alkyl Halides | Surfactant in water | Reduced use of organic solvents |
Advanced Computational Design of this compound Derivatives for Targeted Research Functions
Computational chemistry provides powerful tools for the rational design of this compound derivatives with specific, targeted functions. By employing techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and Density Functional Theory (DFT), it is possible to predict the properties and potential applications of novel compounds before their synthesis, thereby saving time and resources.
QSAR Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or other properties. For example, studies on other chloro-substituted anilines have successfully used QSAR to predict their toxicity. By systematically modifying the structure of this compound in silico and calculating various molecular descriptors, it is possible to build predictive models for properties such as antimicrobial activity, receptor binding affinity, or corrosion inhibition efficiency.
Density Functional Theory (DFT): DFT calculations can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. These calculations can be used to:
Predict Reaction Mechanisms: By modeling the transition states of potential reactions, DFT can help to understand the reactivity of the different functional groups and guide the design of new synthetic routes.
Elucidate Electronic Properties: DFT can be used to calculate properties such as molecular orbital energies, electrostatic potential maps, and atomic charges. This information is crucial for understanding how the molecule will interact with other species and can be used to design derivatives with specific electronic characteristics for applications in materials science or catalysis.
Simulate Spectroscopic Data: DFT can accurately predict vibrational (IR and Raman) and NMR spectra, which can aid in the characterization of newly synthesized compounds.
Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking simulations can be used to predict how derivatives of this compound might bind to the active site of a target protein. This allows for the virtual screening of large libraries of compounds to identify those with the highest potential for biological activity. Molecular dynamics simulations can then be used to study the stability of the protein-ligand complex over time, providing further insights into the binding mechanism.
By combining these computational approaches, researchers can intelligently design novel this compound derivatives with optimized properties for a wide range of targeted research functions, from drug discovery to the development of advanced materials.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-(2-aminoethyl)-3-chloroaniline, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 3-chloroaniline with 2-chloroethylamine under basic conditions (e.g., triethylamine in ethanol) facilitates the substitution of the chlorine atom on the ethylamine group . Optimization involves adjusting molar ratios (e.g., 1:1.2 for 3-chloroaniline to 2-chloroethylamine), reaction temperature (60–80°C), and catalyst concentration (5–10 mol% TEA). Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) yields >90% purity.
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.4 in 7:3 hexane/EA). Side products like unreacted 3-chloroaniline can be minimized by excess ethylamine derivatives .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H NMR (DMSO-d6) shows peaks at δ 6.8–7.2 ppm (aromatic protons), δ 3.2–3.5 ppm (–NH–CH2–), and δ 2.7–3.0 ppm (–CH2–NH2) .
- FT-IR : Confirm N–H stretches (3300–3500 cm⁻¹) and C–Cl bonds (750 cm⁻¹).
- X-ray Crystallography : Monoclinic crystal system (space group P21/n) with unit cell parameters a = 11.1371 Å, b = 4.8523 Å, c = 21.5198 Å .
- TGA/DSC : Sharp decomposition at >300°C (single-stage), indicating thermal stability comparable to N-(2-aminoethyl)-oleamide derivatives .
Advanced Research Questions
Q. How can computational modeling predict the biological or material interactions of this compound?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model interactions with DNA or RNA analogs (e.g., PNA backbones) to assess hybridization potential, leveraging the aminoethyl group’s hydrogen-bonding capacity .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity with biomolecules .
Q. How to resolve contradictions in thermal decomposition data for this compound under varying experimental conditions?
- Methodology :
- Controlled TGA Experiments : Compare decomposition profiles under inert (N2) vs. oxidative (O2) atmospheres. For example, single-stage decomposition at 300°C in N2 vs. multi-stage degradation in O2 due to oxidative cleavage .
- DSC Analysis : Identify endothermic peaks (melting) vs. exothermic events (degradation). For instance, endothermic transitions at 150–200°C correlate with melting, while exothermic peaks >300°C indicate decomposition .
- Data Reconciliation : Discrepancies may arise from impurities or mesophasic changes in blends. Use HPLC-MS post-TGA to identify decomposition byproducts .
Q. What role does the chloro-substituent play in the compound’s reactivity and application in supramolecular gels?
- Methodology :
- Comparative Studies : Replace the 3-chloro group with other halogens (e.g., F, Br) and assess gelation efficiency with vegetable oils. This compound’s gelation threshold (e.g., 2 wt% in mustard oil) is influenced by Cl’s electron-withdrawing effect, enhancing hydrogen-bonding with triglyceride carbonyl groups .
- Rheological Testing : Measure viscoelastic properties (storage modulus G’) of gels. Cl-substituted derivatives show G’ > 10³ Pa, outperforming non-halogenated analogs due to stronger intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
